molecular formula C15H14INOS B4892435 4-iodo-N-[2-(phenylthio)ethyl]benzamide

4-iodo-N-[2-(phenylthio)ethyl]benzamide

Cat. No.: B4892435
M. Wt: 383.2 g/mol
InChI Key: ZXWJHXDDGKDJKU-UHFFFAOYSA-N
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Description

4-Iodo-N-[2-(phenylthio)ethyl]benzamide is a benzamide derivative characterized by a para-iodine substituent on the benzene ring and a 2-(phenylthio)ethyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₄INOS, with a molecular weight of 379.25 g/mol. This compound is of interest in medicinal chemistry due to structural similarities to sigma receptor-binding benzamides, which have applications in cancer imaging and therapy .

Properties

IUPAC Name

4-iodo-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWJHXDDGKDJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among benzamide derivatives include substituents on the benzene ring, the nature of the alkyl/aryl group attached to the amide nitrogen, and heteroatom inclusion (e.g., sulfur, oxygen). Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Benzene Ring) Amide N-Substituent Molecular Formula Key Electronic Effects
4-Iodo-N-[2-(phenylthio)ethyl]benzamide Iodo (C₄) 2-(Phenylthio)ethyl C₁₅H₁₄INOS Strong electron-withdrawing (I, S)
4-Iodo-N-(2-phenylethyl)benzamide Iodo (C₄) Phenylethyl (CH₂CH₂Ph) C₁₅H₁₄INO Moderate electron-withdrawing (I)
4-Fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide Fluoro (C₄) 2-(2-Phenylthiazol-4-yl)ethyl C₁₉H₁₆FN₃OS Electron-withdrawing (F, S, N)
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (C₄) 2-Nitrophenyl C₁₃H₁₀BrN₂O₂ Strong electron-withdrawing (Br, NO₂)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) H (C₄) 2-(3,4-Dimethoxyphenyl)ethyl C₁₉H₂₃NO₃ Electron-donating (OCH₃)

Key Observations :

  • Fluoro substituents offer smaller steric hindrance but weaker electron withdrawal .
  • Sulfur vs. Oxygen : The phenylthio group in the target compound may facilitate unique hydrophobic or metal-binding interactions compared to oxygen-containing analogs (e.g., Rip-B) .

Key Observations :

  • Sigma Receptor Binding : Piperidinylethyl-substituted benzamides exhibit high affinity (Kd < 10 nM) for sigma receptors in prostate cancer models . The target compound’s phenylthioethyl group may similarly enhance tumor uptake due to lipophilicity.
  • Antioxidant Activity : Hydroxyl-rich analogs (e.g., 3,4,5-trihydroxy derivatives) show superior radical scavenging (IC₅₀ = 22.8 μM) compared to halogenated benzamides, which prioritize receptor interactions .

Pharmacokinetic Considerations

  • Solubility : Iodo and phenylthio groups reduce aqueous solubility compared to methoxy or hydroxylated analogs .
  • Metabolic Stability : Sulfur-containing benzamides may exhibit slower hepatic clearance due to resistance to oxidative metabolism .

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